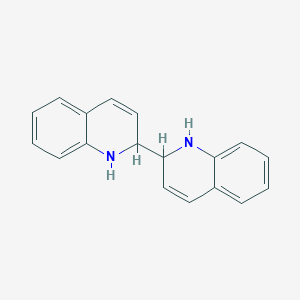

1,1',2,2'-Tetrahydro-2,2'-biquinoline

Description

Significance of Biquinoline Frameworks in Organic and Inorganic Chemistry

Biquinoline frameworks, composed of two linked quinoline (B57606) units, are a cornerstone in the fields of organic and inorganic chemistry. Their rigid, planar structure and the presence of nitrogen atoms make them exceptional chelating ligands for a wide array of metal ions. wikipedia.org This ability to form stable complexes is pivotal in the development of catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

In organic synthesis, biquinoline derivatives serve as versatile scaffolds for the construction of more complex molecules with potential biological activity. The inherent aromaticity and electron-rich nature of the biquinoline system allow for a variety of substitution reactions, enabling the fine-tuning of their electronic and steric properties.

From an inorganic perspective, the coordination chemistry of biquinoline ligands is extensively studied. The resulting metal complexes often exhibit unique photophysical and electrochemical properties, making them suitable for applications in areas such as light-emitting diodes (LEDs), sensors, and artificial photosynthesis. The steric hindrance provided by the biquinoline framework can also influence the geometry and reactivity of the metal center, leading to novel catalytic activities.

Overview of Tetrahydroquinoline Derivatives in Advanced Materials and Catalysis

The partial or complete hydrogenation of the quinoline ring system to form tetrahydroquinoline derivatives dramatically alters the molecule's properties, transforming it from a planar, aromatic structure to a more flexible, three-dimensional one. This structural change opens up new avenues for applications in advanced materials and catalysis.

Tetrahydroquinolines are prevalent structural motifs in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities. rsc.org In materials science, the incorporation of tetrahydroquinoline units into polymer backbones can impart desirable thermal and optical properties. Their ability to act as hydrogen donors also makes them relevant in the context of hydrogen storage materials.

In catalysis, chiral tetrahydroquinoline derivatives are employed as ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The non-planar structure of these ligands can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. The synthesis of these derivatives is often achieved through the hydrogenation of the corresponding quinolines using various catalytic systems. rsc.org

Scope and Research Focus on 1,1',2,2'-Tetrahydro-2,2'-biquinoline Research

The specific compound, this compound, represents the fully hydrogenated derivative of the well-known 2,2'-biquinoline (B90511). Research on this particular molecule is focused on understanding how the saturation of the heterocyclic rings impacts the properties and potential applications of the biquinoline framework.

A primary area of investigation is its synthesis, which is typically achieved through the catalytic hydrogenation of 2,2'-biquinoline. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and stereochemical outcome of this transformation. The resulting stereoisomers (racemic and meso forms) are of particular interest due to their different spatial arrangements and potential for distinct coordination behaviors.

The characterization of this compound involves various spectroscopic techniques to elucidate its structure and conformation. While detailed spectroscopic data for this specific compound is not extensively reported in publicly available literature, analysis would typically involve Nuclear Magnetic Resonance (NMR) to determine the proton and carbon environments, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

The potential applications of this compound are an emerging area of research. Its flexible, N,N'-bidentate ligand structure suggests its utility in coordination chemistry. The saturated backbone, compared to its aromatic precursor, is expected to lead to the formation of metal complexes with different electronic and steric properties, potentially resulting in novel catalytic activities. Furthermore, its structural similarity to other hydrogenated N-heterocycles suggests potential roles in materials science and as a building block in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

61305-06-4 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2-(1,2-dihydroquinolin-2-yl)-1,2-dihydroquinoline |

InChI |

InChI=1S/C18H16N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12,17-20H |

InChI Key |

AXYWWUGXJJVFRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(N2)C3C=CC4=CC=CC=C4N3 |

Origin of Product |

United States |

Advanced Structural Investigations and Stereochemical Analysis of 1,1 ,2,2 Tetrahydro 2,2 Biquinoline

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in defining the connectivity and spatial arrangement of atoms in 1,1',2,2'-Tetrahydro-2,2'-biquinoline. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights into the molecule's conformational dynamics and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. The chemical shifts, coupling constants, and through-space interactions observed in both ¹H and ¹³C NMR spectra offer a detailed picture of the molecule's conformation.

In the ¹H NMR spectrum, the protons of the tetrahydroquinoline rings exhibit characteristic signals. The aliphatic protons on the saturated rings (at positions 2, 3, and 4) typically appear in the upfield region (approximately 1.9-3.3 ppm), while the aromatic protons resonate further downfield (around 6.4-7.0 ppm). chemicalbook.com The coupling patterns between these protons are crucial for confirming the connectivity within the tetrahydroquinoline rings. For instance, the protons at C2 and C3, and C3 and C4 will show specific splitting patterns (e.g., triplets or multiplets) that help to define the ring's conformation. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Analysis of related N-substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives provides a basis for the expected chemical shifts in this compound. conicet.gov.arresearchgate.netspectrabase.com Quaternary carbons, such as the aromatic carbons at the junction of the two rings, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). conicet.gov.ar

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of all proton and carbon signals, especially in such a complex molecule. conicet.gov.arnih.gov These experiments reveal correlations between protons and carbons that are separated by one or more bonds, allowing for a complete mapping of the molecular structure.

Table 1: Representative ¹H NMR Chemical Shifts for a Tetrahydroquinoline Moiety Data inferred from 1,2,3,4-tetrahydroquinoline (B108954) and its derivatives. chemicalbook.comresearchgate.net

| Proton Assignment | Typical Chemical Shift Range (ppm) | Multiplicity |

| Aromatic H | 6.4 - 7.0 | Multiplet |

| N-H (if present) | 3.8 | Broad Singlet |

| CH₂ (adjacent to N) | ~3.3 | Triplet |

| CH₂ (benzylic) | ~2.7 | Triplet |

| CH₂ (aliphatic) | ~1.9 | Multiplet |

Table 2: Representative ¹³C NMR Chemical Shifts for a Tetrahydroquinoline Moiety Data inferred from 1,2,3,4-tetrahydroquinoline and its derivatives. researchgate.netspectrabase.com

| Carbon Assignment | Typical Chemical Shift Range (ppm) |

| Aromatic C (quaternary) | 140 - 150 |

| Aromatic CH | 110 - 130 |

| CH₂ (adjacent to N) | 40 - 50 |

| CH₂ (benzylic) | 25 - 35 |

| CH₂ (aliphatic) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum is characterized by several key absorption bands.

The presence of both aromatic and aliphatic C-H bonds is readily confirmed by their stretching vibrations. Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). nist.govsigmaaldrich.com The spectrum will also display characteristic C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

The C-N bond of the tertiary amine within the tetrahydroquinoline ring system gives rise to stretching vibrations in the region of 1000-1250 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed as a series of bands in the 1450-1600 cm⁻¹ range. nist.govnih.gov The exact positions and intensities of these bands can provide clues about the substitution pattern and conjugation within the aromatic system.

Table 3: Characteristic IR Absorption Bands for this compound Data inferred from 1,2,3,4-tetrahydroquinoline and related N-substituted compounds. nist.govchemicalbook.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

| C-N Stretch | 1000 - 1250 | Medium |

| C-H Bend (Aromatic) | 675 - 900 | Strong |

| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |

X-ray Crystallography for Solid-State Structure Determination

In such bis-tetrahydro-heterocyclic systems, the solid-state conformation is dictated by a balance of intramolecular steric interactions and intermolecular packing forces. The two tetrahydroquinoline rings are not expected to be coplanar due to steric hindrance between the hydrogens on the respective rings. This leads to a twisted conformation around the central C-N bond. The degree of this twist, defined by the dihedral angle between the two quinoline (B57606) ring systems, is a key structural parameter.

Conformational Analysis and Isomerism in Biquinoline Systems

The structural complexity of this compound gives rise to interesting isomeric phenomena, most notably atropisomerism, which is a form of axial chirality.

Atropisomerism and Hindered Rotation Barriers in Related Biaryl Systems

Atropisomerism occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of individual rotational isomers (rotamers). nih.gov In the case of this compound, the bond is the C-N linkage between the two tetrahydroquinoline units. Rotation around this bond can be restricted by steric clashes between the ortho-hydrogens and other parts of the opposing ring systems.

The stability of atropisomers is quantified by the rotational energy barrier. If this barrier is high enough (typically >20-22 kcal/mol at room temperature), the enantiomeric rotamers can be resolved and studied individually. mdpi.com Studies on N-C axially chiral compounds have shown that factors like the size of ortho-substituents and the rigidity of the heterocyclic rings significantly influence the rotational barrier. researchgate.net For instance, aromatization of the heterocyclic ring has been shown to increase the rotational barrier due to increased rigidity. researchgate.net While the specific rotational barrier for this compound has not been reported, it can be estimated using computational methods or measured experimentally by techniques like dynamic NMR spectroscopy, which monitors the coalescence of signals as the temperature is raised. researchgate.net

Chiral Forms and Enantiomeric Resolution Strategies

Due to the presence of a chiral axis, this compound can exist as a pair of enantiomers (atropisomers), provided the rotational barrier is sufficiently high. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual properties.

Several strategies can be employed for the resolution of such chiral amines. One common method is the formation of diastereomeric salts. asianpubs.org This involves reacting the racemic biquinoline with a single enantiomer of a chiral acid (a resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual enantiomers of the biquinoline can be recovered by removing the chiral auxiliary.

Another powerful technique is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). sigmaaldrich.comdoi.orgnih.gov The CSP contains a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, and the choice of column and mobile phase is critical for achieving successful resolution. doi.orgnih.gov The development of an effective HPLC method would allow for both the analytical determination of enantiomeric purity and the preparative isolation of each enantiomer. asianpubs.org

Conformational Dynamics of the Tetrahydroquinoline Ring System

The conformational dynamics of the this compound molecule are primarily dictated by the flexibility of its two tetrahydroquinoline (THQ) ring systems and the rotational freedom around the C2-C2' single bond connecting them. The THQ moiety, a partially saturated heterocyclic system, is not planar and can adopt several non-planar conformations.

Theoretical and experimental studies of the parent 1,2,3,4-tetrahydroquinoline have identified multiple possible conformations, including half-chair, boat, and sofa forms. Among these, the half-chair conformation is generally considered to be the most stable. This conformational preference arises from a balance of ring strain and torsional strain within the six-membered heterocyclic ring.

Computational studies on related 2,2'-biquinoline (B90511) systems have suggested that a trans conformation, where the two quinoline rings are oriented away from each other, is energetically more favorable than a cis conformation. This preference is attributed to the minimization of steric hindrance between the two bulky ring systems. While these studies were conducted on the fully aromatic parent compound, similar steric considerations are expected to influence the conformational equilibrium in the tetrahydro derivative.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For the tetrahydroquinoline ring system, the vicinal coupling constants between protons on adjacent carbon atoms are particularly informative. These coupling constants, governed by the Karplus relationship, depend on the dihedral angle between the coupled protons. By analyzing these coupling constants, it is possible to deduce the preferred conformation of the THQ ring. For instance, the magnitude of the coupling between the protons at C2 and C3 can help distinguish between different puckering modes of the heterocyclic ring.

The dynamic processes in this compound also include nitrogen inversion at the N1 and N1' positions. Pyramidal inversion at a nitrogen atom is a rapid process that can lead to the interconversion of different conformers. The energy barrier for this inversion is influenced by the substituents on the nitrogen and the geometry of the ring system. In the case of this compound, the nitrogen atoms are part of a six-membered ring, and the inversion process is coupled with the conformational changes of the ring itself.

To provide a more quantitative understanding of the conformational landscape, computational modeling techniques such as Density Functional Theory (DFT) and molecular mechanics are employed. These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. Such calculations can help to construct a potential energy surface for the molecule, providing a detailed picture of its conformational flexibility.

The following table summarizes key conformational features of the tetrahydroquinoline ring system relevant to this compound:

| Conformational Feature | Description | Method of Investigation |

| Ring Puckering | The non-planar arrangement of the atoms in the tetrahydroquinoline ring. Common conformations include half-chair, boat, and sofa. | NMR Spectroscopy (Coupling Constants), X-ray Crystallography, Computational Modeling |

| Relative Ring Orientation | The spatial arrangement of the two tetrahydroquinoline rings with respect to each other, primarily determined by the torsion around the C2-C2' bond. Can be cis-like or trans-like. | Computational Modeling, NOE experiments in NMR |

| Nitrogen Inversion | The pyramidal inversion at the nitrogen atoms (N1 and N1'), leading to the interconversion of conformers. | Dynamic NMR Spectroscopy, Computational Modeling |

Despite a comprehensive search of available scientific literature, detailed information focusing solely on the coordination chemistry of the specific compound this compound as a ligand is not available. The existing body of research extensively covers the coordination behavior of its unsaturated analog, 2,2'-biquinoline, as well as other related bidentate nitrogen-donor ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. However, dedicated studies on the synthesis, characterization, and structural analysis of metal complexes specifically involving the saturated this compound ligand are not present in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, which requests detailed research findings, data tables, and specific discussions on the coordination modes, influence of ring saturation, spectroscopic signatures, and crystal structures related to this compound. To provide such an article would require speculative extrapolation from related but distinct chemical systems, which would not meet the required standards of scientific accuracy.

Coordination Chemistry of 1,1 ,2,2 Tetrahydro 2,2 Biquinoline As a Ligand

Steric and Electronic Effects in Metal-Ligand Interactions

There is no available research data to detail the specific steric and electronic effects of 1,1',2,2'-Tetrahydro-2,2'-biquinoline in its interactions with metal ions.

Non-Planar Geometry in Chelated Metal Complexes

While the related ligand 2,2'-biquinoline (B90511) is known to form non-planar complexes with metals due to steric hindrance between the quinoline (B57606) rings, there are no crystallographic or computational studies available to confirm or describe the geometry of chelated this compound metal complexes.

Impact of Substituents on Coordination Behavior

The influence of substituents on the tetrahydroquinoline rings of this specific bidentate ligand has not been a subject of published research. Therefore, no information exists on how different functional groups might alter its coordination properties, such as donor strength or steric hindrance.

Macrocyclic Ligands Incorporating Biquinoline Subunits

The synthesis and characterization of macrocyclic ligands that specifically incorporate the this compound subunit have not been reported in the scientific literature. While research on macrocycles containing other heterocyclic units, such as pyridyl or bi-imidazole moieties, is prevalent, this particular structural motif remains unexplored in the context of macrocyclic chemistry.

Catalytic Applications of 1,1 ,2,2 Tetrahydro 2,2 Biquinoline Derived Systems

Asymmetric Catalysis Using Chiral Ligands

Chiral ligands derived from 1,1',2,2'-Tetrahydro-2,2'-biquinoline have been investigated for their potential in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The rigid, C2-symmetric backbone of the tetrahydro-biquinoline unit can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Enantioselective Transformations Mediated by Biquinoline Complexes

While the development of chiral ligands is a cornerstone of asymmetric catalysis, specific research detailing enantioselective transformations mediated by complexes of this compound is not extensively documented in readily available scientific literature. The synthesis of chiral tetrahydroquinolines and their general application in catalysis is a broad area of study. rsc.orgdicp.ac.cndicp.ac.cnnih.gov However, detailed reports focusing on the specific catalytic activity of this compound-metal complexes in a wide range of enantioselective transformations are limited.

Applications in Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a powerful method for the synthesis of chiral cyclopropanes, which are valuable building blocks in organic synthesis. nih.govnih.govrochester.eduorganic-chemistry.org The use of chiral catalysts is crucial for controlling the stereoselectivity of these reactions. Despite the potential of chiral biquinoline ligands, specific studies detailing the application of this compound-derived catalysts in asymmetric cyclopropanation are not prominently featured in the current body of scientific literature. General methodologies for asymmetric cyclopropanation often employ other classes of chiral ligands. rsc.orgnih.govnih.gov

Role in Asymmetric Addition Reactions

Asymmetric addition reactions, such as Michael additions and aldol (B89426) reactions, are fundamental carbon-carbon bond-forming reactions in organic chemistry. The development of chiral catalysts to control the enantioselectivity of these reactions is a major focus of research. While tetrahydroquinoline derivatives have been explored in the context of asymmetric synthesis, specific examples and detailed studies on the role of this compound-derived systems as catalysts or ligands in asymmetric addition reactions are not widely reported. dicp.ac.cnnih.gov

Transition Metal-Catalyzed Organic Reactions

Ligands based on this compound also have potential applications in various transition metal-catalyzed reactions beyond asymmetric catalysis. The electronic and steric properties of these ligands can influence the reactivity and stability of the metal catalyst.

Cross-Coupling Reactions (e.g., Suzuki Cross-Couplings)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. beilstein-journals.orgyonedalabs.combeilstein-journals.orgnih.gov The performance of the palladium catalyst in these reactions is highly dependent on the nature of the supporting ligand. While the synthesis of aryl-substituted quinolines and tetrahydroquinolines via Suzuki coupling has been reported, there is a lack of specific research focusing on the use of this compound as a ligand for the palladium catalyst in these reactions. researchgate.net

Hydroxyarylation Reactions

Hydroxyarylation reactions, which involve the addition of an aryl group and a hydroxyl group across a double or triple bond, are valuable transformations for the synthesis of functionalized molecules. researchgate.net These reactions are often catalyzed by transition metal complexes. However, a review of the available scientific literature does not indicate specific studies where this compound or its derivatives have been employed as ligands in catalytic hydroxyarylation reactions.

Carboamination Reactions

Current scientific literature does not prominently feature the use of this compound or its derivatives as catalytic systems for carboamination reactions. Research in this area typically focuses on palladium-catalyzed processes for the synthesis of tetrahydroquinolines from other starting materials, rather than utilizing tetrahydroquinoline-based structures as part of the catalytic system.

Hydrogenation and Dehydrogenation Catalysis

There is no significant body of research demonstrating the application of this compound or its derivatives as catalysts for the transfer hydrogenation of N-heteroaromatic compounds. Catalytic transfer hydrogenation of quinolines to tetrahydroquinolines is a well-established process, but it is typically catalyzed by transition metal complexes with various other organic ligands.

The dehydrogenation of saturated N-heterocycles is a critical reaction for both the synthesis of aromatic compounds and for applications in hydrogen storage. The biquinoline framework is of particular interest in this context. A notable example involves the acceptorless dehydrogenation of the fully saturated precursor to 2,2'-biquinoline (B90511), demonstrating the transformation of the saturated core related to this compound into its fully aromatic counterpart.

In a study utilizing a versatile cyclometalated iridium catalyst, the octahydro form of 2,2'-biquinoline was successfully dehydrogenated to produce 2,2'-biquinoline. liv.ac.uk This transformation is significant as it involves the liberation of four equivalents of molecular hydrogen, highlighting the potential of saturated biquinoline systems as liquid organic hydrogen carriers (LOHCs). liv.ac.uk The reaction demonstrates the chemical feasibility of releasing stored hydrogen from the saturated biquinoline scaffold. liv.ac.uk

The reaction was carried out in 2,2,2-trifluoroethanol (B45653) (TFE) at reflux, with the iridium catalyst effectively facilitating the removal of hydrogen without the need for a sacrificial acceptor molecule. liv.ac.uk This process is a key example of converting a saturated heterocyclic system, directly related to the tetrahydro-2,2'-biquinoline structure, into a valuable aromatic diamine ligand, 2,2'-biquinoline. liv.ac.uk

| Substrate | Catalyst | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Octahydro-2,2'-biquinoline | [Cp*IrCl2]2/Ag2O/PivOH-derived complex | 2,2'-Biquinoline | 93 | 0.1 mol% catalyst, TFE, reflux, 2 h |

An examination of the current scientific literature indicates that this compound and its derived systems are not employed as catalysts for the generation of hydrogen from formic acid. Research in this field is predominantly focused on catalysts based on noble metals like iridium, ruthenium, and palladium, as well as non-noble metals such as iron and manganese, complexed with various phosphine (B1218219) and N-heterocyclic carbene ligands.

Mechanistic and Theoretical Investigations of 1,1 ,2,2 Tetrahydro 2,2 Biquinoline Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the intricate steps involved in the synthesis of 1,1',2,2'-Tetrahydro-2,2'-biquinoline is crucial for optimizing reaction conditions and improving yields. Mechanistic studies reveal the sequence of bond-forming and bond-breaking events, the nature of transient intermediates, and the role of catalysts.

Radical cascade reactions offer an efficient strategy for the construction of complex polycyclic molecules from simple precursors in a single operation. While not explicitly detailed for this compound, analogous mechanisms in terpenoid synthesis provide insight. nih.gov Such a process could be initiated by the formation of a radical on a suitable quinoline (B57606) precursor. This radical could then undergo a series of intramolecular cyclizations, creating the tetrahydroquinoline rings. The cascade would terminate through a radical-radical coupling reaction, forming the C2-C2' bond that links the two quinoline units. Transition metals are often employed to initiate and control these radical processes. nih.gov For example, a titanocene-catalyzed reaction could initiate a homolytic opening of an epoxide on a precursor, leading to a cascade that forms the heterocyclic skeleton. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. The Povarov reaction, a well-known MCR for synthesizing tetrahydroquinolines, proceeds through ionic intermediates. nih.gov In a hypothetical MCR synthesis of this compound, an aniline (B41778) derivative could react with two equivalents of an activated alkene. The reaction mechanism, often catalyzed by a Brønsted or Lewis acid, would involve the formation of an iminium ion intermediate. This electrophilic species would then be attacked by the alkene in a stepwise manner, leading to the formation of the two C-C bonds and one C-N bond necessary to construct the tetrahydroquinoline core. nih.gov Isotopic labeling experiments in related Povarov reactions have confirmed the involvement of such ionic intermediates. nih.gov The dimerization to form the biquinoline structure would likely occur through a subsequent step involving the coupling of two tetrahydroquinoline intermediates.

Metal-mediated transformations are pivotal in the synthesis of N-heterocycles, including tetrahydroquinolines. researchgate.netorganic-chemistry.org A plausible catalytic cycle for the synthesis of this compound could involve a metal catalyst, such as rhodium or gold. organic-chemistry.orgwhiterose.ac.uk The cycle might begin with the coordination of a quinoline precursor to the metal center. This is followed by an oxidative addition or a similar activation step. Subsequent migratory insertion or reductive elimination steps would lead to the formation of the tetrahydroquinoline ring system. In a one-pot synthesis, the catalytic cycle could also facilitate the dimerization of two quinoline units. For instance, a relay catalysis approach combining a gold catalyst for hydroamination with a chiral phosphoric acid for asymmetric transfer hydrogenation has been used to synthesize chiral tetrahydroquinolines. organic-chemistry.org A similar dual catalytic system could be envisioned for the stereocontrolled synthesis of the biquinoline dimer.

Interactive Table: Proposed Catalytic Species in Metal-Mediated Synthesis

| Catalyst Type | Plausible Intermediate Species | Role in Reaction |

| Rhodium(I) Complex | Rh(I)-alkene complex | Catalyzes addition/condensation sequence |

| Gold(I)-Phosphate | Au(I)-activated alkyne | π-Lewis acid for hydroamination |

| Ruthenium Complex | [Ru(p-cymene)I2]2 | In-situ reduction of intermediates |

| Titanocene(III) | Cp2Ti(III)Cl | Initiates radical cascade via homolytic opening |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. These theoretical methods can predict molecular structures, electronic properties, and dynamic behaviors such as rotational barriers, complementing experimental findings.

Quantum-chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the three-dimensional structure and electronic properties of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformation. mdpi.com These studies can also provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. researchgate.net Such information is critical for understanding the molecule's reactivity, spectroscopic properties, and potential intermolecular interactions. mdpi.com For example, the localization of boundary molecular orbitals can suggest sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Interactive Table: Predicted Geometric Parameters from DFT (Analogous Systems)

| Parameter | Predicted Value | Method/Basis Set |

| C-N Bond Length (ring) | ~1.38 Å | B3LYP/6-31G |

| C-C Bond Length (ring) | ~1.40 Å (aromatic), ~1.53 Å (aliphatic) | B3LYP/6-31G |

| C2-C2' Bond Length | ~1.52 Å | B3LYP/6-31G |

| C-N-C Bond Angle | ~120° (sp2), ~110° (sp3) | B3LYP/6-31G |

| Dihedral Angle (N-C2-C2'-N') | Variable (depends on atropisomer) | B3LYP/6-31G* |

The C2-C2' single bond in this compound is a chiral axis, and hindered rotation around this bond can lead to atropisomerism—a form of axial chirality. nih.gov Atropisomers are stereoisomers that can be isolated as separate enantiomers if the rotational barrier is sufficiently high (typically >20-23 kcal/mol). nih.govrsc.org Computational methods can predict the energy profile for rotation around this bond. rsc.org By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be generated, revealing the energy of the ground state conformations (energy minima) and the transition states for rotation (energy maxima). nih.gov The energy difference between the ground state and the transition state defines the rotational barrier (ΔG‡). nih.gov

Atropisomers are often classified based on their rotational half-life at a given temperature. nih.gov

Interactive Table: Classification of Atropisomeric Stability

| Class | Rotational Barrier (ΔG‡) | Half-life of Racemization (t1/2) | Interconversion Rate |

| Class 1 | < 20 kcal/mol (< 84 kJ/mol) | < 1 minute | Rapid |

| Class 2 | 20–28 kcal/mol (84–117 kJ/mol) | Hours to months | Slow |

| Class 3 | > 28 kcal/mol (> 117 kJ/mol) | > 4.5 years | Effectively none at RT |

Theoretical calculations for similar biaryl systems show that the magnitude of the rotational barrier is highly sensitive to the steric bulk of substituents near the chiral axis. rsc.org For this compound, the hydrogen atoms on the nitrogen and at the C3/C3' positions, as well as any other substituents, would influence the steric hindrance and thus the stability of its atropisomers.

Density Functional Theory (DFT) Applications in Complex Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure, properties, and reactivity of molecules, including coordination complexes. For complexes involving ligands like this compound, DFT can provide detailed insights into the nature of metal-ligand bonding, predict molecular geometries, and rationalize spectroscopic and electrochemical properties.

DFT calculations are employed to determine various electronic properties that help in understanding the reactivity and stability of these complexes. Key parameters often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the context of quinoline derivatives, DFT studies have been utilized to explore properties such as the electrophilicity index, chemical potential, and chemical hardness and softness. rsc.orgnih.gov These calculations, often performed at levels of theory like B3LYP with basis sets such as 6-31G(d,p), help in understanding the electron-donating or -accepting capabilities of the ligand and its complexes. rsc.orgnih.gov For instance, the analysis of molecular electrostatic potential (MEP) maps can identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

The following table illustrates the types of data that would be generated from a DFT analysis of a hypothetical complex, such as [M(this compound)Cl₂], where M is a transition metal.

Table 1: Hypothetical DFT-Calculated Properties for a Metal Complex of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the complex. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the complex. |

| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Provides information about the polarity of the complex. |

Ligand Field Molecular Mechanics (LFMM) Modeling for Coordination Complexes

Ligand Field Molecular Mechanics (LFMM) is a computational method that extends the principles of classical molecular mechanics to transition metal coordination complexes by incorporating aspects of ligand field theory. This approach allows for the modeling of systems where the electronic effects of the d-orbitals of the metal ion play a significant role in determining the geometry and properties of the complex.

The core of LFMM involves adding a ligand-field stabilization energy (LFSE) term to the standard molecular mechanics force field. This LFSE term accounts for the energetic effects of the splitting of the metal d-orbitals in the presence of the ligand field. This is particularly important for accurately modeling the coordination geometry, bond lengths, and angles, as well as predicting the relative energies of different spin states.

The application of LFMM can be especially useful for complexes of this compound, where the flexible, saturated heterocyclic rings can adopt various conformations upon coordination to a metal center. The stereochemical preferences of the complex will be influenced not only by steric factors but also by the electronic stabilization gained from the ligand field.

While specific LFMM studies on this compound complexes are not prominently documented, the general methodology is well-established. The parameterization of an LFMM force field for such a system would involve defining the standard molecular mechanics parameters for the ligand and then determining the ligand field parameters that describe the interaction between the metal ion and the nitrogen donor atoms. These parameters are often derived from experimental data (such as spectroscopic or magnetic measurements) or from higher-level quantum mechanical calculations.

The following table outlines the key components of an LFMM force field and their relevance to the study of coordination complexes.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Substituted Tetrahydrobiquinolines

The development of novel and efficient synthetic strategies for accessing substituted tetrahydrobiquinolines is a cornerstone of advancing their application in various scientific domains. Current research is focused on methodologies that offer high selectivity, atom economy, and the ability to introduce a wide range of functional groups onto the tetrahydrobiquinoline scaffold.

One promising approach involves the undirected deprotonation-functionalization of the tetrahydroquinoline framework. chemrxiv.org This method allows for the selective introduction of substituents at specific positions, such as the 4-position, which is a common motif in natural products and pharmaceutical agents. chemrxiv.orgresearchgate.net By employing organolithium bases in conjunction with specific ligands, researchers can generate highly reactive anions that can then be trapped with various electrophiles. chemrxiv.orgnih.gov Mechanistic studies have revealed that the formation of a separated ion pair is crucial for achieving high selectivity in these reactions. chemrxiv.orgresearchgate.netnih.gov

Furthermore, divergent synthesis strategies are being explored to access a variety of structurally distinct products from a common starting material. researchgate.net By carefully selecting the catalyst or reaction conditions, the reaction pathway can be switched to favor different annulation modes, such as [4+2] or [3+2] cycloadditions. researchgate.net This allows for the creation of diverse molecular architectures, including highly substituted tetrahydroquinolines, from simple precursors. researchgate.net

The table below summarizes some of the recent strategies for the synthesis of substituted tetrahydroquinolines, which could be adapted for the synthesis of functionalized 1,1',2,2'-Tetrahydro-2,2'-biquinoline derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for Tetrahydrobiquinolines |

| Undirected Deprotonation-Functionalization | Site-selective C-H activation and functionalization. chemrxiv.orgnih.gov | Precise introduction of substituents on the aromatic or heterocyclic rings. |

| One-Pot Cascade Reactions | Multiple transformations in a single pot. dicp.ac.cn | Increased efficiency and reduced waste in the synthesis of complex derivatives. |

| Divergent Synthesis | Access to multiple product classes from a common intermediate. researchgate.net | Generation of a library of diverse tetrahydrobiquinoline analogues for screening. |

| Biomimetic Asymmetric Reduction | Enantioselective synthesis using bio-inspired catalysts. dicp.ac.cn | Access to chiral, non-racemic tetrahydrobiquinoline derivatives. |

Exploration of New Catalytic Systems and Reaction Modalities

The exploration of novel catalytic systems is paramount to overcoming existing challenges in the synthesis of complex tetrahydrobiquinolines and enabling new reaction modalities. Researchers are actively investigating a range of catalysts, from transition metals to organocatalysts, to achieve higher efficiency, selectivity, and broader substrate scope.

Transition-metal catalysis continues to play a pivotal role. For example, iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, a related class of N-heterocycles. nih.gov A key finding in this area is the ability to control the stereochemical outcome by simply changing the reaction solvent, providing access to both enantiomers of the product from the same catalyst. nih.gov Such solvent-controlled enantioselectivity could be a valuable tool in the synthesis of chiral this compound. Ruthenium catalysts have also been employed in the biomimetic reduction of quinolines, demonstrating the versatility of this metal in C-H activation and hydrogenation reactions. dicp.ac.cn

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering advantages in terms of cost, toxicity, and environmental impact. Chiral phosphoric acids, for instance, have been successfully used as catalysts in the enantioselective synthesis of tetrahydroquinolines. dicp.ac.cn These catalysts can activate the substrate and control the stereochemistry of the reaction, leading to products with high enantiomeric excess. dicp.ac.cn

The development of chemoenzymatic one-pot processes represents an exciting frontier, combining the selectivity of enzymes with the broad applicability of chemical catalysts. mdpi.com This approach has been used for the synthesis of tetrahydroisoquinolines, where a laccase/TEMPO system oxidizes an alcohol to an aldehyde, which then undergoes a Pictet-Spengler reaction. mdpi.com The integration of biocatalysis into the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

The following table highlights some of the innovative catalytic systems being explored for the synthesis of related heterocyclic compounds.

| Catalyst Type | Example System | Key Advantages |

| Transition Metal | Iridium-based catalysts nih.gov | High enantioselectivity, potential for solvent-controlled stereochemistry. |

| Transition Metal | Ruthenium-based catalysts dicp.ac.cnresearchgate.net | Versatility in hydrogenation and C-H functionalization reactions. |

| Organocatalyst | Chiral Phosphoric Acids dicp.ac.cn | Metal-free, high enantioselectivity. |

| Chemoenzymatic | Laccase/TEMPO mdpi.com | Mild reaction conditions, sustainable approach. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of this compound, such as conformational changes and intermolecular interactions, is crucial for elucidating its structure-property relationships. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools in this endeavor.

Multidimensional NMR spectroscopy (e.g., HSQC, HMBC, TOCSY) is routinely used to unambiguously assign the proton and carbon signals of complex tetrahydroquinoline derivatives, providing detailed information about their static structure. mdpi.com However, the real power of modern NMR lies in its ability to probe dynamic phenomena.

Nuclear Overhauser Effect (NOE) spectroscopy is a key technique for determining the conformation of molecules in solution. mdpi.com By measuring the through-space interactions between protons, it is possible to deduce interatomic distances and establish the predominant conformers. mdpi.com For flexible molecules like tetrahydrobiquinolines, which can exist as a mixture of conformers, NOE data can be used in conjunction with computational modeling to determine the relative populations of different conformational states. nih.gov

Residual Dipolar Couplings (RDCs) offer a powerful method for obtaining long-range structural information that is not accessible through NOEs alone. nih.gov By weakly aligning the molecule in a suitable medium, RDCs can be measured and used as restraints in structure calculations, leading to a more accurate determination of the solution-state conformation. nih.gov

Furthermore, in-cell NMR is an emerging technique that allows for the study of molecules in their native cellular environment. mdpi.com While challenging, this method could provide invaluable insights into how this compound interacts with biological macromolecules and functions within a living system.

The table below summarizes some advanced NMR techniques and their applications in studying the dynamic processes of molecules like this compound.

| Spectroscopic Technique | Information Obtained | Relevance to Tetrahydrobiquinoline |

| 2D NMR (HSQC, HMBC, TOCSY) | Connectivity and chemical environment of atoms. mdpi.com | Unambiguous structural elucidation of new derivatives. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Interatomic distances, conformational analysis. mdpi.com | Determination of the preferred solution-state conformation and stereochemistry. |

| Residual Dipolar Couplings (RDCs) | Long-range structural restraints. nih.gov | Refinement of solution structures and characterization of conformational ensembles. |

| In-cell NMR | Structure and interactions in a cellular environment. mdpi.com | Understanding biological activity and mechanisms of action. |

Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool for gaining a deeper understanding of the structure-reactivity relationships of this compound and its derivatives. Theoretical calculations can provide insights into reaction mechanisms, predict the properties of new compounds, and guide the design of more efficient synthetic routes and functional molecules.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comsapub.org By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the reactivity of a molecule and its propensity to participate in certain reactions. sapub.org DFT calculations can also be used to model reaction pathways and determine the activation energies of different steps, providing valuable mechanistic information. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for studying the interactions of small molecules with biological targets, such as proteins and enzymes. mdpi.comnih.gov These methods can predict the binding mode and affinity of a ligand to a receptor, which is crucial for the rational design of new drugs. nih.gov For example, computational studies have been used to design and evaluate tetrahydroquinoline derivatives as potential inhibitors of enzymes like mTOR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features that are important for activity and use this information to design more potent compounds. mdpi.com

The following table outlines some of the key theoretical methods and their applications in the study of tetrahydroquinoline derivatives.

| Theoretical Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction mechanisms. mdpi.comsapub.org | Understanding of reactivity, stability, and reaction pathways. |

| Molecular Docking | Prediction of ligand-receptor binding modes. nih.gov | Identification of potential biological targets and rational drug design. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their complexes. nih.gov | Assessment of the stability of ligand-receptor interactions over time. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlation of 3D structure with biological activity. mdpi.com | Identification of key structural features for optimizing biological activity. |

Integration with Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional materials. The integration of tetrahydrobiquinoline chemistry with supramolecular chemistry and materials science is an emerging area with significant potential for innovation.

In the realm of supramolecular chemistry , the tetrahydrobiquinoline scaffold can be functionalized with recognition motifs to direct the self-assembly of complex architectures. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. nih.gov By strategically placing functional groups, it is possible to create molecules that self-assemble into well-defined structures, such as helices, sheets, or cages. These supramolecular assemblies could find applications in areas such as molecular recognition, sensing, and catalysis.

In materials science , tetrahydrobiquinoline derivatives can be incorporated into polymers or other materials to impart specific properties. For example, the incorporation of tetrahydrobiquinoline units into a polymer backbone could enhance its thermal stability or introduce redox activity. The development of new composite materials with enhanced electronic or optical properties is another promising avenue of research. mdpi.com Furthermore, the synthesis of hybrid materials, where tetrahydrobiquinoline derivatives are combined with inorganic components, could lead to novel materials with synergistic properties.

The exploration of the nonlinear optical (NLO) properties of tetrahydroquinoline derivatives is another area of interest. mdpi.com Molecules with large hyperpolarizability values have the potential to be used in applications such as optical switching and frequency conversion. mdpi.com Computational studies can be used to predict the NLO properties of new tetrahydrobiquinoline derivatives and guide the synthesis of promising candidates. mdpi.com

The table below provides a summary of the potential applications of this compound in supramolecular chemistry and materials science.

| Area of Application | Potential Role of Tetrahydrobiquinoline | Desired Properties and Functionalities |

| Supramolecular Assembly | Building block for self-assembling systems. | Directed assembly through hydrogen bonding and π-π stacking. nih.gov |

| Functional Polymers | Monomer or additive in polymer synthesis. | Enhanced thermal stability, redox activity, or optical properties. |

| Hybrid Materials | Organic component in organic-inorganic hybrids. | Synergistic properties arising from the combination of components. |

| Nonlinear Optics | Chromophore for NLO materials. | Large hyperpolarizability for applications in photonics. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1',2,2'-tetrahydro-2,2'-biquinoline, and how can reaction conditions be adjusted to improve yields?

- The compound is typically synthesized via cyclization or coupling reactions. For example, the Dimroth reaction using quinoline derivatives with zinc and acetic anhydride has been employed for analogous tetrahydrobiisoquinolines . Yield optimization may involve controlling temperature (e.g., reflux in acetic acid), stoichiometry of reagents (e.g., W-bromosuccinimide for bromination), and purification via recrystallization or preparative chromatography. Monitoring intermediates using TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

- 1H/13C NMR : Assign coordination shifts in Pd(II) or Pt(II) complexes by comparing free ligand and metal-bound spectra. For example, downfield shifts in aromatic protons indicate metal-ligand interactions .

- FTIR and Raman : Identify vibrational modes (e.g., C=N stretching at ~1600 cm⁻¹) and assess structural changes upon metal coordination. Surface-enhanced Raman scattering (SERS) in colloidal silver can amplify signals for trace analysis .

- X-ray crystallography : Resolve stereochemistry of epimeric products (e.g., dibromo derivatives) and confirm bond lengths in coordination complexes .

Q. How can researchers mitigate common pitfalls in experimental design for studying this compound’s reactivity?

- Controlling regioselectivity : Use steric or electronic directing groups (e.g., acetyl groups at C2) to guide bromination or oxidation .

- Avoiding byproducts : Optimize reaction time and solvent polarity (e.g., acetic acid vs. DCM) to suppress side reactions like over-halogenation .

- Validating purity : Combine melting point analysis with HPLC or GC-MS to confirm absence of isoquinoline or brominated contaminants .

Advanced Research Questions

Q. How can contradictory structural assignments in tetrahydrobiquinoline derivatives be resolved?

- Misassignments (e.g., bromine positional isomers) arise from overlapping spectral data. Strategies include:

- Comparative NMR : Contrast experimental 1H/13C shifts with DFT-calculated values for candidate structures .

- Mixed melting point analysis : Co-crystallize the compound with a suspected isomer; a depressed melting point indicates non-identity .

- Single-crystal XRD : Unambiguously determine substituent positions in epimeric dibromo derivatives .

Q. What computational methods are suitable for predicting the electronic properties of this compound in coordination chemistry?

- DFT calculations : Model ligand-metal charge transfer (e.g., Cu(I) or Ir(III) complexes) to predict absorption/emission spectra for optoelectronic applications .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

- TD-DFT : Correlate experimental UV-Vis data (e.g., λmax shifts in SERS) with frontier molecular orbital (HOMO-LUMO) gaps .

Q. How can researchers design experiments to probe the ligand’s behavior under varying redox conditions?

- Cyclic voltammetry : Measure oxidation/reduction potentials of the ligand and its metal complexes to identify redox-active sites .

- In-situ spectroelectrochemistry : Couple electrochemical cells with UV-Vis or Raman to monitor structural changes during redox events .

- Stability assays : Expose the compound to controlled O2/H2O levels and track degradation via LC-MS or EPR for radicals .

Methodological Considerations

Q. What frameworks (e.g., PICO, FINER) are applicable when formulating research questions about this compound?

- PICO : Define Population (e.g., Pd(II) complexes), Intervention (e.g., bromination), Comparison (e.g., regioselectivity vs. quinoline), and Outcome (e.g., catalytic activity) .

- FINER : Ensure questions are Feasible (e.g., accessible reagents), Novel (e.g., unexplored Ir(III) complexes), and Relevant (e.g., applications in OLEDs) .

Q. How should researchers address ethical and reproducibility concerns in studies involving this compound?

- Documentation : Record detailed synthetic protocols, including reagent purity (e.g., Sigma-Aldrich 98%), storage conditions (e.g., 0–6°C for nitro derivatives), and safety data (e.g., acute toxicity classifications) .

- Data transparency : Share raw spectral files (NMR, IR) and crystallographic data (CIF) in supplementary materials .

- Peer review : Pre-submit protocols to platforms like ICMJE-aligned journals to preempt design flaws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.